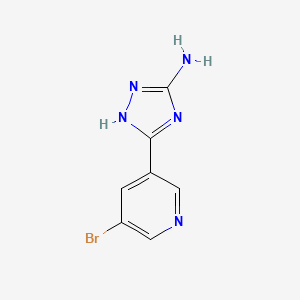

5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAHCNRZCOYKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring .

Industrial Production Methods

This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmosphere conditions.

Major Products

Substitution Reactions: Products include various substituted pyridine derivatives.

Coupling Reactions:

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of triazole derivatives, including 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine. The compound has been evaluated for its efficacy against various strains of bacteria, particularly Staphylococcus aureus.

Efficacy Against Staphylococcus aureus

In a study evaluating the antibacterial activity of triazole-based compounds, it was found that several derivatives exhibited significant activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10.1 to 62.4 µM, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 10.1 - 62.4 | 20.2 - 124.8 |

| Ciprofloxacin | 4.7 | 9.6 |

This data suggests that modifications in the triazole structure can enhance antibacterial activity, making it a promising candidate for further development .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. The compound has been tested against various fungal strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of triazole derivatives.

Key Findings from SAR Studies

Research indicates that:

- The introduction of different substituents on the triazole ring can significantly alter biological activity.

- Electron-donating groups tend to enhance activity against both bacterial and fungal pathogens.

- Halogen substitutions can either increase or decrease activity depending on their position within the molecular structure .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

Synthesis and Evaluation

In one notable study, a series of triazole compounds were synthesized and screened for their antibacterial and antifungal activities. The results indicated that specific modifications led to enhanced potency against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions facilitate the binding of the compound to its target, modulating its activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of triazol-3-amine derivatives are highly dependent on substituents. Key analogs include:

Structure-Activity Relationships (SAR)

- Halogen Substituents : Bromine enhances binding affinity via halogen bonds (e.g., with kinase ATP-binding pockets).

- Electron-Withdrawing Groups (NO₂, CF₃): Improve metabolic stability and target engagement but may reduce solubility.

- Heteroaromatic Rings (Pyridine) : Introduce hydrogen-bonding sites, improving solubility and interaction with biological targets.

Biological Activity

5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular structure of this compound consists of a bromopyridine moiety linked to a triazole ring. The presence of the bromine atom and the triazole ring contributes significantly to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-amine |

| Molecular Formula | C7H6BrN5 |

| Molecular Weight | 240.06 g/mol |

| CAS Number | 1152581-72-0 |

Synthesis

The synthesis typically involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate followed by cyclization with triethyl orthoformate to form the triazole ring.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may bind to receptors involved in cellular signaling, altering physiological responses.

The bromopyridine moiety is known to engage in halogen bonding, while the triazole ring can participate in hydrogen bonding and π-π interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacteria and fungi. The specific compound has been explored for its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole derivatives. For example:

- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The IC50 values observed indicate effective cytotoxicity comparable to established chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | <10 |

| U251 (human glioblastoma) | <15 |

Case Studies

- Anticancer Activity : A study evaluated a series of triazole derivatives including this compound against human cancer cell lines. Results indicated significant cytotoxic effects with specific structural modifications enhancing activity .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various triazole compounds against Candida albicans and other pathogens. The results demonstrated that certain substitutions on the triazole ring could enhance antifungal activity significantly .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the bromopyridine and triazole moieties can significantly influence biological activity. For example:

- Substituents on the pyridine ring can enhance binding affinity to target enzymes.

- Variations in the triazole structure affect solubility and bioavailability.

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine?

The compound is synthesized via S-alkylation of 4H-1,2,4-triazol-3-amine precursors with 5-bromo-3-pyridinyl halides under alkaline conditions (room temperature, 12–24 hours). Optimization involves:

- Stoichiometric control : A 1:1.2 molar ratio of triazole precursor to 5-bromo-3-pyridinyl halide minimizes side reactions .

- Characterization : Confirm structure via H NMR (pyridinyl protons at δ 8.5–9.0 ppm, triazole NH at δ 6.2–6.5 ppm) and C NMR (C-Br resonance at ~105 ppm) .

Basic: How should researchers characterize the compound’s purity and stability under experimental conditions?

- Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Purity thresholds ≥95% are critical for biological assays .

- Stability : Store at -20°C under argon to prevent bromine displacement or hydrolysis. Degradation products (e.g., debrominated analogs) can be monitored via LC-MS .

Advanced: How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Discrepancies often arise from polymorphism or solvatomorphism . Mitigation strategies:

- Perform single-crystal X-ray diffraction (e.g., as in related triazol-5-amine structures) to confirm bond angles and torsion angles .

- Compare experimental H NMR data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to validate conformation .

Advanced: What experimental designs are optimal for evaluating structure-activity relationships (SAR) in kinase inhibition studies?

- Split-plot design : Test substituent variations (e.g., replacing Br with Cl or CF) while maintaining the triazole core. Use four biological replicates per variant .

- Multivariate analysis : Corrogate steric (molar refractivity) and electronic (Hammett σ) parameters with IC values. For example, bulky substituents at the pyridinyl 5-position enhance selectivity for tyrosine kinases .

Basic: What are the key safety protocols for handling this brominated triazole derivative?

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact/inhalation.

- Waste management : Collect halogenated waste separately and dispose via certified hazardous waste services to prevent environmental release of aryl bromides .

Advanced: How can computational modeling predict metabolic pathways and environmental persistence?

- QSAR models : Estimate logP (2.1–2.5) and topological polar surface area (80–85 Ų) to predict hepatic clearance (e.g., CYP3A4-mediated oxidation) .

- Environmental fate : Simulate hydrolysis kinetics (pH 7–9, 25°C) using EPI Suite™. Experimental validation via OECD 301B biodegradation testing is recommended .

Basic: What functionalization strategies enable diversification of the triazole core?

- S-alkylation : React with alkyl/aryl halides (e.g., 6-chloro-3-chloromethyl pyridine) to introduce sulfanyl groups at the triazole 3-position .

- Schiff base formation : Condense the amine group with aldehydes (e.g., benzaldehyde) under microwave irradiation (60°C, 30 min) to form imine derivatives .

Advanced: How should researchers address inconsistencies in biological activity across assay platforms?

- Standardization : Use fixed ATP concentrations (1 mM) in kinase assays to minimize variability.

- Orthogonal validation : Cross-verify IC values via SPR (surface plasmon resonance) and fluorescence polarization assays .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 254.09 g/mol | Calc. |

| logP (predicted) | 2.3 (MarvinSketch) | |

| Aqueous solubility | 12–15 µg/mL (pH 7.4, shake-flask) | |

| Thermal stability | Decomposes at 220°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.